See also: Melphalan (has active moiety).
Melphalan hydrochloride
CAS No.: 3223-07-2
VCID: VC21538169
Molecular Formula: C13H19Cl3N2O2
Molecular Weight: 341.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
Melphalan hydrochloride is a potent alkylating agent used primarily in the treatment of multiple myeloma and ovarian carcinoma. It is also utilized as a high-dose conditioning regimen prior to hematopoietic stem cell transplantation. The drug acts by cross-linking DNA strands, thereby inhibiting DNA replication and transcription, which leads to cell death. This mechanism is crucial in targeting rapidly dividing cancer cells. Clinical UsesMelphalan hydrochloride is administered intravenously and is approved for several clinical indications:
PharmacokineticsThe pharmacokinetics of melphalan hydrochloride involve rapid distribution and elimination. The drug is metabolized in plasma through non-enzymatic hydrolysis to inactive metabolites, monohydroxymelphalan and dihydroxymelphalan . The plasma concentration of melphalan declines in a biexponential manner, with a distribution-phase half-life of about 10 minutes and a terminal elimination half-life of approximately 75 minutes .
Side Effects and Safety ProfileMelphalan hydrochloride is associated with several significant side effects that require medical attention:
Research FindingsRecent studies have demonstrated the efficacy of melphalan hydrochloride in high-dose conditioning regimens for multiple myeloma patients undergoing ASCT. A Phase IIb study showed a significant increase in response rates post-treatment compared to pre-treatment, with a response rate of 95% versus 79%, respectively . Myeloablation was achieved in all patients, with a mean time of 2.9 days, and engraftment occurred between Day 9 and Day 13, with a mean time of 11 days . |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 3223-07-2 | ||||||||||
Product Name | Melphalan hydrochloride | ||||||||||
Molecular Formula | C13H19Cl3N2O2 | ||||||||||
Molecular Weight | 341.7 g/mol | ||||||||||
IUPAC Name | (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid;hydrochloride | ||||||||||
Standard InChI | InChI=1S/C13H18Cl2N2O2.ClH/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1 | ||||||||||
Standard InChIKey | OUUYBRCCFUEMLH-YDALLXLXSA-N | ||||||||||
Isomeric SMILES | C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCCl)CCCl.Cl | ||||||||||
SMILES | C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl | ||||||||||
Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl | ||||||||||
Shelf Life | Bulk: A dried sample, stored at 60 °C for 15 days, showed about 10% decomposition as indicated by UV absorption and ionic chloride content. Solution: After 24 hours in water at 28 °C, approximately 80% decomposition was observed (TLC). | ||||||||||
Solubility | 95% ethanol <0.9 (mg/mL) 10% aqueous ethanol 1.3 (mg/mL) Methanol 2.8 - 5.6 (mg/mL) Water 1.7 - 2.3 (mg/mL) Chloroform <1 (mg/mL) 0.1NHCL 9-17 (mg/mL) 0.1 N NaOH 7-10.6 (mg/mL) Acetone <1 (mg/mL) pH 4 citrate buffer 2.2 - 2.6 (mg/mL) pH 9 borate buffer 2.0 - 2.4 (mg/mL) |
||||||||||
Synonyms | Melphalanhydrochloride;MelphalanHCl;3223-07-2;L-Sarcolysinehydrochloride;UNII-1VXP4V453T;Phenylalaninemustardhydrochloride;SK15673;Alkeranhydrochloride;L-Phenylalaninemustardhydrochloride;Melfalanhydrochloride;CB3025hydrochloride;Alaninenitrogenmustardhydrochloride;AI3-26377;WLN:QVYZ1RDN2G2G&GH;L-3-(p-(Bis(2-chloroethyl)amino)phenyl)alaninemonohydrochloride;L-Alanine,3-(p-(bis(2-chloroethyl)amino)phenyl)-,hydrochloride;Alkeran(GlaxoSmith);ALANINE,3-(p-(BIS(2-CHLOROETHYL)AMINO)PHENYL)-,MONOHYDROCHLORIDE,L-;L-Alanine,hydrochloride;SCHEMBL41335;1VXP4V453T;CHEMBL1200863;CTK8G0783;L-Phenylalanine,monohydrochloride;OUUYBRCCFUEMLH-YDALLXLXSA-N | ||||||||||
PubChem Compound | 9927978 | ||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume